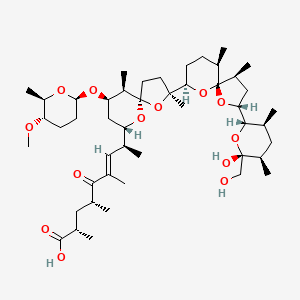

Lenoremycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

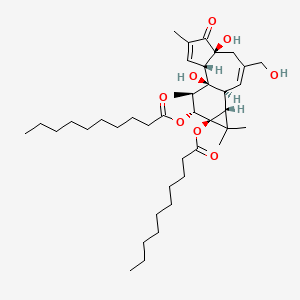

Vue d'ensemble

Description

A-130A is apolycyclic, polyether cpd belonging to nigericin group of antibiotics produced by Streptomyces hygroscopicus strain.

Applications De Recherche Scientifique

Neuroprotective Properties

Lenoremycin has been identified as a potent modulator of the unfolded protein response (UPR). This unique function highlights its potential in the field of neuroprotection. Specifically, lenoremycin and its sodium salt have been shown to act as potent UPR modulators, which could play a crucial role in treating neurodegenerative diseases or brain injuries (Shaaban et al., 2017).

Conformational Analysis in Solution

The solution conformations of lenoremycin, particularly its sodium salt, have been extensively studied. This research provides critical insights into the structural properties of lenoremycin in different solvents, contributing to our understanding of how it interacts at a molecular level. The stereoscopic views derived from these studies enhance our knowledge of its potential binding mechanisms and applications (Anteunis, Rodios, & Verhegge, 2010).

Biochemical and Binding Studies

Detailed spectroscopic studies have been conducted to understand the binding interactions of lenoremycin with DNA and chromatin. These studies are pivotal in exploring lenoremycin's role in cancer treatment, particularly in how it might induce structural changes in DNA and chromatin, affecting cancer cell growth and survival (Rabbani-Chadegani, Keyvani-Ghamsari, & Zarkar, 2011).

Bioactivity and Agricultural Applications

Lenoremycin has demonstrated potential applications in agriculture. Studies have explored its bioactivity and effectiveness in controlling certain plant pathogens, suggesting its utility in plant disease management. This research aligns with the global shift towards environmentally friendly agricultural practices and the need for effective alternatives to traditional chemical pesticides (Ma et al., 2018).

Immunomodulatory Effects

The immunomodulatory properties of lenoremycin have been a topic of interest, particularly its impact on lymphocyte and neutrophil function. This aspect of lenoremycin's activity could have significant implications in treating infections and managing immune responses (Falagas et al., 2008).

Propriétés

Numéro CAS |

51257-84-2 |

|---|---|

Nom du produit |

Lenoremycin |

Formule moléculaire |

C47H78O13 |

Poids moléculaire |

851.1 g/mol |

Nom IUPAC |

(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,5R,6R,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid |

InChI |

InChI=1S/C47H78O13/c1-25(19-26(2)41(49)27(3)20-29(5)43(50)51)36-23-37(55-40-16-14-35(53-12)34(10)54-40)33(9)46(56-36)18-17-44(11,60-46)39-15-13-30(6)47(58-39)32(8)22-38(57-47)42-28(4)21-31(7)45(52,24-48)59-42/h19,25,27-40,42,48,52H,13-18,20-24H2,1-12H3,(H,50,51)/b26-19+/t25-,27+,28-,29-,30+,31+,32-,33+,34+,35-,36-,37+,38+,39+,40-,42-,44-,45-,46+,47+/m0/s1 |

Clé InChI |

LQFPDTISEHAMNQ-JRSQRZRGSA-N |

SMILES isomérique |

C[C@@H]1CC[C@@H](O[C@@]12[C@H](C[C@@H](O2)[C@@H]3[C@H](C[C@H]([C@@](O3)(CO)O)C)C)C)[C@@]4(CC[C@@]5(O4)[C@@H]([C@@H](C[C@H](O5)[C@@H](C)/C=C(\C)/C(=O)[C@H](C)C[C@H](C)C(=O)O)O[C@H]6CC[C@@H]([C@H](O6)C)OC)C)C |

SMILES |

CC1CCC(OC12C(CC(O2)C3C(CC(C(O3)(CO)O)C)C)C)C4(CCC5(O4)C(C(CC(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)OC6CCC(C(O6)C)OC)C)C |

SMILES canonique |

CC1CCC(OC12C(CC(O2)C3C(CC(C(O3)(CO)O)C)C)C)C4(CCC5(O4)C(C(CC(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)OC6CCC(C(O6)C)OC)C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

58399-44-3 (mono-hydrochloride salt) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

A 130 A-130 A-130A A-130A monosilver (+1) salt A-130A, antibiotic A 130 (sodium salt) A-130A, monosodium salt lenoremycin Ro 21-6150 |

Origine du produit |

United States |

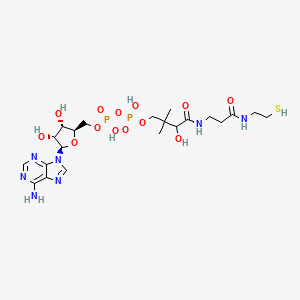

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

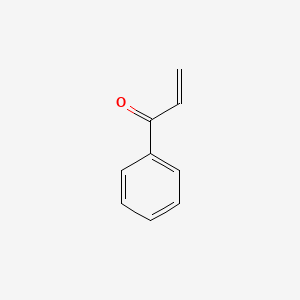

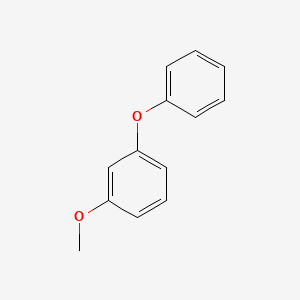

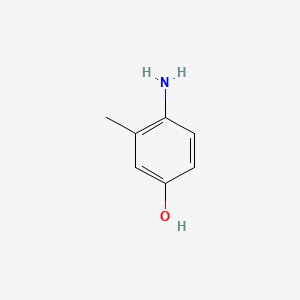

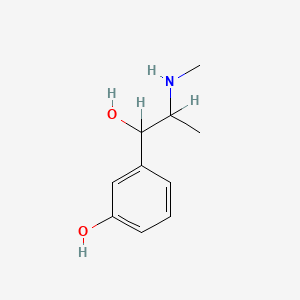

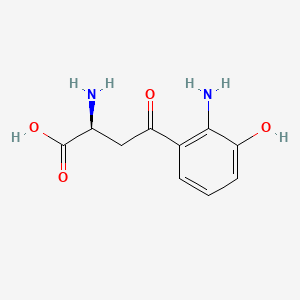

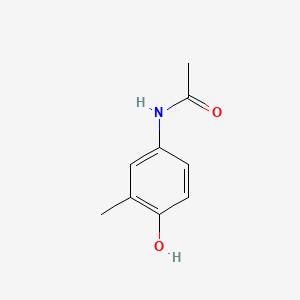

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)

![1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1666302.png)

![(1S,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1666308.png)